3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at position 2. The propan-1-one moiety is linked to a 4-chloro-3-(trifluoromethyl)phenyl group, which introduces both halogenated and fluorinated aromatic characteristics. Such structural attributes are commonly associated with kinase inhibition, particularly in oncology and inflammatory disease targets, due to the pharmacophoric role of morpholino groups in ATP-binding site interactions .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c21-16-3-1-13(9-15(16)20(22,23)24)2-4-18(29)28-11-14-10-25-19(26-17(14)12-28)27-5-7-30-8-6-27/h1,3,9-10H,2,4-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJUJKAMUPDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a chloro substituent, and a morpholino moiety attached to a pyrrolo[3,4-d]pyrimidine core. These structural elements are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. In particular, the morpholino substitution is associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrated IC50 values ranging from 3 to 5 µM against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
Table 1: Summary of Anticancer Activity Data
The proposed mechanism for the anticancer activity of this class of compounds involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells. The presence of the trifluoromethyl and chloro groups enhances lipophilicity and cellular uptake, contributing to their efficacy .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the phenyl ring significantly influence biological activity. For example, the introduction of halogen atoms (like chlorine or fluorine) at specific positions has been correlated with improved potency against cancer cell lines. The presence of the morpholino group appears to stabilize the compound’s interaction with target proteins, enhancing its biological effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolo[3,4-d]pyrimidine derivatives, including the compound . The study reported that compounds with similar structures exhibited promising results in preclinical trials for various cancers, demonstrating both efficacy and selectivity for tumor cells over normal cells .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 351.75 g/mol. The structural characteristics include a chloro-trifluoromethyl phenyl group and a pyrrolopyrimidine moiety, which contribute to its unique chemical behavior and biological activity .
Biological Applications
1. Antiviral Activity
Research indicates that derivatives of this compound can disrupt the interaction between the PA and PB1 subunits of the RNA-dependent RNA polymerase (RdRP) in influenza A viruses. This disruption is crucial for viral replication, making such compounds promising candidates for antiviral drug development .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against human tumor cells. In vitro studies have shown that it exhibits significant antimitotic activity, with mean GI50 values indicating its effectiveness in inhibiting cancer cell proliferation. The National Cancer Institute (NCI) has assessed these properties, suggesting potential pathways for therapeutic applications in oncology .
3. Neuropharmacological Effects
The compound's structural features suggest possible interactions with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Research into allosteric modulators of GPCRs indicates that similar compounds can lead to novel treatments for central nervous system disorders .
Case Studies
Case Study 1: Antiviral Efficacy
A study focused on synthesizing derivatives targeting the PA-PB1 interface demonstrated that modifications to the phenyl ring could enhance binding affinity and solubility, leading to improved antiviral efficacy against influenza A viruses. The study highlighted specific compounds that showed promising results in disrupting viral replication pathways .
Case Study 2: Anticancer Activity Assessment
In vitro assays conducted by the NCI revealed that several derivatives of this compound exhibited potent anticancer properties against a panel of human tumor cell lines. The results suggested a mechanism involving cell cycle arrest and apoptosis induction, warranting further investigation into their therapeutic potential in cancer treatment .
Chemical Reactions Analysis
Formation of the Pyrrolo[3,4-d]pyrimidine Core
-
Cyclization Reactions : The pyrrolo[3,4-d]pyrimidine ring is typically formed via cyclization of a pyrimidine precursor. For example, bromination of starting materials followed by O-nucleophilic attack can lead to ring closure, as observed in similar heterocyclic systems .
-
Halogenation : Introduction of halogen atoms (e.g., Cl) at specific positions may involve reagents like N-chlorosuccinimide or nitric acid , depending on the desired substitution pattern .
Construction of the Propan-1-one Side Chain
-
Coupling Reactions : The propan-1-one moiety is likely appended via cross-coupling reactions (e.g., Suzuki-Miyaura) or acylation (e.g., using acyl chlorides). For instance, palladium-catalyzed couplings with boronic acids or esters may connect the phenyl group to the heterocyclic core .
-
Trifluoromethyl Group : The trifluoromethyl (CF₃) substituent on the phenyl ring is introduced via electrophilic substitution or coupling with CF₃-containing reagents .
Key Chemical Reactions
The compound participates in reactions typical of ketones and heterocycles, including:
Nucleophilic Substitution
| Reaction Type | Mechanism | Reagents/Solvents | Outcome |
|---|---|---|---|
| Halogen displacement | SNAr (Nucleophilic Aromatic Sub) | Morpholine, DMF, heat | Morpholino-substituted pyrrolopyrimidine |
| Amine coupling | Nucleophilic attack | Amine nucleophiles, alkali bases | Formation of substituted derivatives |
Reduction and Oxidation
-
Reduction : Ketone groups (propan-1-one) may undergo NaBH₄-mediated reductions to form secondary alcohols .
-
Oxidation : Hydroxypyrrolopyrimidine derivatives can form via oxidation of halogenated precursors .
Cross-Coupling Reactions
-
Palladium-Catalyzed Couplings : Reagents like Pd(PPh₃)₄ and Xantphos facilitate carbon-carbon bond formation between the pyrrolopyrimidine and the phenyl group .
Characterization and Structural Analysis
-
NMR Spectroscopy : Used to confirm aromatic and heterocyclic regions, including splitting patterns for the morpholino group and CF₃ substituent .
-
Mass Spectrometry : Verifies molecular weight (e.g., ~362 g/mol for similar compounds) .
-
IR Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) functionalities .
Biological Relevance and Activity
-
Kinase Inhibition : Pyrrolopyrimidine derivatives with substituents like morpholino groups exhibit selective kinase inhibition (e.g., Akt, S6K), critical for cancer therapy .
-
Lipophilicity : The CF₃ group enhances lipophilicity, influencing bioavailability and binding affinity .
Research Findings and Trends
-
Substituent Effects : Position-specific substitutions (e.g., morpholino at position 2) optimize biological activity by modulating electronic and steric properties .
-
Synthetic Challenges : Multi-step syntheses require precise control of reaction conditions (temperature, solvent) to minimize side reactions .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core is distinct from the pyrazolo[3,4-d]pyrimidine in Example 37 and the purine-chromenone hybrid in Example 117. Chromen-4-one systems (Example 119) are associated with broader kinase inhibition profiles due to planar aromaticity, whereas pyrrolo-pyrimidines may favor specific ATP-binding pockets .
Substituent Effects: The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and hydrophobicity compared to the 3-fluorophenyl groups in Examples 119 and 35. This may enhance membrane permeability but reduce solubility . Morpholino substitution at position 2 (target) versus position 6 (Example 119) or 3 (Example 37) alters hydrogen-bonding interactions with kinase targets, impacting potency and selectivity .
Synthetic Feasibility :
- Yields for analogous compounds (18–31%) suggest challenges in coupling bulky aromatic groups to heterocyclic cores. The target compound’s synthesis likely requires optimized coupling conditions, such as elevated temperatures or specialized catalysts .
Research Findings and Data Gaps
- Its biological activity must be inferred from structural parallels.
- Crystallographic Insights : Studies on similar pyrrolo-pyrimidines (e.g., in Acta Crystallographica) highlight conserved binding modes with kinase catalytic domains, supporting the hypothesis of shared mechanisms .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use a combination of flow chemistry and Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, reagent stoichiometry). For example, flow chemistry enables precise control over reaction kinetics, while DoE identifies critical variables affecting yield . Additionally, copolymerization techniques with controlled initiator systems (e.g., ammonium persulfate) can stabilize intermediates and reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and / NMR to confirm molecular weight and functional groups. X-ray crystallography (as applied to structurally related compounds in and ) resolves stereochemical ambiguities, while HPLC with UV/Vis detection monitors purity (>98%) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Pair this with LC-MS to detect degradation products under acidic/alkaline stress conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For example, if the compound shows inconsistent IC values in kinase inhibition assays, use surface plasmon resonance (SPR) to measure binding kinetics directly. Structural analogs in and highlight the importance of substituent effects on target affinity, which may explain discrepancies .
Q. What computational and experimental approaches are suitable for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer : Combine molecular docking (e.g., using AutoDock Vina) with site-directed mutagenesis of target proteins (e.g., kinases or receptors). Synthesize derivatives with modifications to the morpholino-pyrrolopyrimidine core (as in ) and correlate changes in substituents (e.g., chloro vs. fluoro groups) with activity trends .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate the compound into nanocarriers (e.g., liposomes). For mechanistic studies, employ cryo-electron microscopy (cryo-EM) to visualize compound-target interactions in hydrated environments, as demonstrated for related pyrimidine derivatives .
Q. What strategies mitigate off-target effects observed in phenotypic screening?
- Methodological Answer : Perform chemoproteomic profiling (e.g., using activity-based protein profiling, ABPP) to identify unintended targets. Cross-reference with gene expression datasets (e.g., RNA-seq) to prioritize pathways affected by the compound. Structural insights from ’s crystallographic data can guide rational redesign to enhance selectivity .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological assay results?
- Methodological Answer : Implement rigorous quality control (QC) protocols for synthesized batches, including NMR to verify trifluoromethyl group integrity (critical for target binding). Use statistical tools like principal component analysis (PCA) to distinguish biological variability from synthetic artifacts .
Q. What statistical frameworks are recommended for analyzing dose-response data with non-linear trends?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
